4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 4-nitrobenzoyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and morpholine rings. The final step involves the nitration of the benzoyl group.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyridazine core reacts with piperazine derivatives.
Attachment of Morpholine Ring: The morpholine ring is attached via similar nucleophilic substitution reactions.
Nitration of Benzoyl Group: The final step involves the nitration of the benzoyl group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The piperazine and morpholine rings can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Reduction of Nitro Group: 4-{6-[4-(4-aminobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Biology: It serves as a tool compound to investigate the role of specific molecular interactions in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets in the body. The nitrobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine and morpholine rings may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine: Similar structure but with a different position of the nitro group.
4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine: Contains a methoxy group instead of a nitro group.
Uniqueness
4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the nitro group at the 4-position of the benzoyl ring is particularly significant for its potential interactions with biological targets.
Properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c26-19(15-1-3-16(4-2-15)25(27)28)24-9-7-22(8-10-24)17-5-6-18(21-20-17)23-11-13-29-14-12-23/h1-6H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGJRXWIYCQIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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